molecular formula C7H10N2O3S B1461359 3-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-oxopropanenitrile CAS No. 1154379-97-1

3-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-oxopropanenitrile

Cat. No. B1461359
CAS RN: 1154379-97-1
M. Wt: 202.23 g/mol
InChI Key: VGQJPBWISXNCRV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of this compound is 269.32 g/mol. The IUPAC name is “3-[(1,1-dioxidothiomorpholino)methyl]benzoic acid” and the InChI code is "1S/C12H15NO4S/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-18(16,17)7-5-13;/h1-3,8H,4-7,9H2,(H,14,15)" .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder. More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis of Heterocycles

One significant application of this compound is in the synthesis of heterocyclic compounds. For instance, manganese(III) acetate mediated oxidative cyclizations with conjugated alkenes have been utilized to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This process demonstrates the compound's utility in constructing complex molecular architectures, showcasing its importance in synthetic organic chemistry (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Building Blocks in Medicinal Chemistry

Furthermore, thiomorpholine derivatives, including those related to the core structure of 3-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)-3-oxopropanenitrile, are highlighted as important building blocks in medicinal chemistry. Their synthesis and incorporation into various compounds have paved the way for the development of molecules with potential biological activities, underscoring their value in the discovery of new therapeutic agents (Walker & Rogier, 2013).

Antimicrobial Activity

Derivatives of thiomorpholine, which can be synthesized from compounds similar to this compound, have been explored for their antimicrobial activity. This research provides insights into the development of new antimicrobial agents, contributing to the fight against microbial resistance and the search for safer, more effective treatments (Kardile & Kalyane, 2010).

Radical Cyclization Reactions

Additionally, the compound has been used in radical cyclization reactions with cerium(IV) ammonium nitrate in ether solvents, leading to the formation of 4,5-dihydrofurans. These reactions are essential for constructing cyclic compounds with potential applications in various areas of chemistry and drug development (Yılmaz, 2011).

Advanced Reaction Product Identification

Research on the reaction products originating from certain aldehyde-cysteine Michael adducts has led to the identification of thiomorpholine derivatives as advanced reaction products. This study provides valuable insights into the structural basis of these adducts and their potential biological activities, highlighting the compound's role in understanding the reactivity and stability of Michael adducts (Shimozu, Shibata, Ojika, & Uchida, 2009).

Safety and Hazards

The safety data sheet (MSDS) for this compound can be found online . For detailed safety and hazard information, please refer to the MSDS.

properties

IUPAC Name

3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c8-2-1-7(10)9-3-5-13(11,12)6-4-9/h1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQJPBWISXNCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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